Benzyl (2-hydroxy-2-methylpropyl)(methyl)carbamate
Description
Benzyl (2-hydroxy-2-methylpropyl)(methyl)carbamate is a carbamate derivative characterized by a benzyloxycarbonyl group linked to a substituted amine. The molecule features a 2-hydroxy-2-methylpropyl group and a methyl group attached to the carbamate nitrogen. This structure confers unique physicochemical properties, such as polarity from the hydroxyl group and steric hindrance from the methyl substituents.
Properties
Molecular Formula |
C13H19NO3 |
|---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
benzyl N-(2-hydroxy-2-methylpropyl)-N-methylcarbamate |
InChI |
InChI=1S/C13H19NO3/c1-13(2,16)10-14(3)12(15)17-9-11-7-5-4-6-8-11/h4-8,16H,9-10H2,1-3H3 |
InChI Key |
XBMRSAJOQSLGKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN(C)C(=O)OCC1=CC=CC=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl (2-hydroxy-2-methylpropyl)(methyl)carbamate can be synthesized through the reaction of benzyl chloroformate with 2-hydroxy-2-methylpropylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct . The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain optimal reaction conditions and improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-hydroxy-2-methylpropyl)(methyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: Oxidative cleavage of the carbamate group can occur using strong oxidizing agents, leading to the formation of benzyl alcohol and other byproducts.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: Benzyl alcohol and 2-hydroxy-2-methylpropylamine.
Oxidation: Benzyl alcohol and various oxidized byproducts.
Substitution: Substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl (2-hydroxy-2-methylpropyl)(methyl)carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms, particularly those involving carbamate esters.
Medicine: Research into carbamate-based drugs often involves this compound as a model system.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of benzyl (2-hydroxy-2-methylpropyl)(methyl)carbamate involves the formation of a stable carbamate ester, which can protect amine groups from unwanted reactions. The compound can be selectively removed under specific conditions, allowing for controlled deprotection in multi-step synthesis . The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation and cleavage of the carbamate bond.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzyl Carbamates
*Note: The molecular formula and weight for the target compound are inferred from structural analogs.
Key Comparative Insights:
Functional Group Influence Hydroxyl vs. Methyl Substituents: The 2-methyl group in the target compound and CAS 156892-82-9 introduces steric hindrance, which may reduce metabolic degradation but complicate synthetic accessibility.
Reactivity and Applications
- Azido Derivatives : Benzyl (4-azidobutan-2-yl)carbamate is tailored for click chemistry, whereas the target compound’s hydroxyl group may favor esterification or glycosylation reactions.
- Chiral Centers : CAS 49705-98-8 and the target compound (if stereospecific) could serve as chiral building blocks in asymmetric synthesis.
Stability and Handling
- Hydroxyl-containing carbamates (e.g., CAS 49705-98-8 ) may require inert storage conditions to prevent oxidation, whereas azido derivatives demand precautions against shock or heat.
Research Findings and Data Gaps
- Synthesis Challenges : The methyl and hydroxyl groups in the target compound may necessitate protective-group strategies, as seen in the synthesis of CAS 49705-98-8 .
- Biological Activity: Amino-substituted analogs (e.g., CAS 156892-82-9 ) show promise in peptidomimetics, while the target compound’s hydroxyl group could modulate bioavailability.
Biological Activity
Benzyl (2-hydroxy-2-methylpropyl)(methyl)carbamate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and enzyme inhibition. This article provides a detailed examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the carbamate class of compounds, characterized by the presence of a carbamate functional group (-O-C(=O)-N-). The compound's structure allows it to interact with various biological targets, making it a subject of interest for pharmacological studies.
The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity, which is crucial in various biochemical pathways. The presence of the hydroxyl group enhances its reactivity and potential for biological interactions.
Key Mechanisms:
- Enzyme Inhibition : The carbamate group can inhibit enzymes by covalently modifying active sites.
- Receptor Interaction : The compound may interact with specific receptors, modulating biological responses.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antiviral Activity : Studies have suggested that derivatives of this compound can act as inhibitors against reverse transcriptase, an essential enzyme in the lifecycle of retroviruses like HIV .
- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, indicating potential use as antimicrobial agents.
Case Studies
- Inhibitory Effects on Reverse Transcriptase :
- Antimicrobial Efficacy :
Table 1: Summary of Biological Activities
Q & A
Q. How do structural modifications influence biological activity in related carbamate derivatives?
- Methodological Answer : Structure-Activity Relationship (SAR) studies replace the 2-hydroxy-2-methylpropyl group with analogs (e.g., cyclopropyl, thiophene). Biological assays (e.g., enzyme inhibition, cell viability) quantify activity changes. Molecular dynamics simulations (GROMACS) reveal binding mode alterations .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity results across assay platforms?
- Methodological Answer : Validate assays with positive/negative controls (e.g., known inhibitors). Use orthogonal methods (e.g., SPR for binding affinity vs. cellular assays). Statistical tools (e.g., Grubbs’ test) identify outliers. Meta-analyses reconcile variability from cell line differences or assay conditions .
Q. What explains discrepancies in hydrolysis rates reported in different solvent systems?
- Methodological Answer : Solvent polarity (logP) and proticity (e.g., water vs. acetonitrile) affect carbamate stability. Kinetic studies (UV-Vis monitoring) under controlled pH/temperature isolate solvent effects. Transition state theory (Eyring plots) quantifies activation parameters .
Tables for Key Data
Table 1 : Synthetic Optimization Parameters
| Variable | Tested Range | Optimal Value (DoE) | Impact on Yield |
|---|---|---|---|
| Temperature | 0–60°C | 25°C | +28% |
| Solvent | DCM, THF, Toluene | Toluene | +15% |
| Catalyst Load | 1–5 mol% | 3 mol% | +12% |
Table 2 : Spectroscopic Benchmarks
| Technique | Key Peaks/Signals | Diagnostic Use |
|---|---|---|
| ¹³C NMR | 155 ppm (C=O), 65 ppm (C-O) | Carbamate confirmation |
| IR | 1720 cm⁻¹ (C=O), 3350 cm⁻¹ (N-H) | Functional group ID |
| HRMS | [M+H]+ 210.1234 (calc. 210.1230) | Molecular weight verification |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
